N-ethyl-N'-(2-methoxyphenyl)oxamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-ethyl-N’-(2-methoxyphenyl)oxamide” are not available, oxamides in general can be synthesized from readily available starting materials like diethyl oxalate, glycine, and β-alanine . Oxamides formed by condensation reactions can be subsequently nitrated to form the corresponding dinitrox-amides .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
One study focuses on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including compounds similar to N-ethyl-N'-(2-methoxyphenyl)oxamide. These compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms. The research demonstrates the importance of hydrogen bonding in determining the structure and conformation of oxamide derivatives, which can be crucial for designing compounds with specific properties and activities (Martínez-Martínez et al., 1998).
Synthesis of Novel Derivatives
Another application is in the synthesis of novel series of derivatives using oxamide as a precursor or core structure. For instance, OxymaPure/DIC has been used as an efficient reagent in the synthesis of a novel series of α-ketoamide derivatives, indicating the versatility of oxamide structures in synthetic chemistry and their potential for generating new compounds with desired biological or chemical properties (El‐Faham et al., 2013).
Polymer Chemistry
Oxamide derivatives have also found applications in polymer chemistry. For example, a new 2-oxazoline monomer with a protected thiol group was synthesized, which upon copolymerization yielded polymers with pendant thiol groups. Such materials could have applications in creating functionalized polymers for various technological and biomedical applications (Cesana et al., 2007).
Corrosion Inhibition
Additionally, oxamide derivatives have been studied for their corrosion inhibition efficiency. Specifically, ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives have shown potential as corrosion inhibitors for mild steel in acidic solutions. This application is significant in the field of materials science, where the protection of metals from corrosion is a critical concern (Djenane et al., 2019).
properties
IUPAC Name |
N-ethyl-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQVQNUWOVOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-ethyl-N2-(2-methoxyphenyl)oxalamide |
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